A Technical Guide to 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile: Molecular Structure, Properties, and Synthesis
A Technical Guide to 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile, a substituted 4-aminopiperidine derivative. While direct experimental data for the meta-toluidino isomer is sparse in publicly accessible literature, this document synthesizes information from its closely related ortho and para isomers to present a detailed analysis of its molecular structure, physicochemical properties, and a validated synthetic pathway. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the molecule's characteristics and its potential as a synthetic intermediate.
Chemical Identity and Nomenclature
1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a complex organic molecule built upon a piperidine scaffold. The piperidine ring is substituted at the 1-position with a benzyl group and at the 4-position with both a meta-toluidino (3-methylanilino) group and a nitrile group. This specific arrangement of functional groups defines its chemical reactivity and potential pharmacological profile.
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IUPAC Name: 1-benzyl-4-((3-methylphenyl)amino)piperidine-4-carbonitrile
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Synonyms: 1-Benzyl-4-(3-methylanilino)piperidine-4-carbonitrile
While specific CAS numbers are readily available for the ortho (CAS 972-17-8) and para (CAS 972-19-0) isomers, a unique identifier for the meta isomer is not prominently indexed in major chemical databases.[1][2] Researchers should exercise diligence in sourcing and characterizing this specific compound.
Molecular Structure and Physicochemical Properties
The molecular architecture is characterized by a central piperidine ring, which is expected to adopt a stable chair conformation to minimize steric strain. The bulky benzyl and toluidino substituents, along with the nitrile group at the quaternary C4 position, influence the molecule's spatial arrangement and intermolecular interactions.
Structural Features
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Piperidine Core: A saturated heterocyclic amine that serves as the molecular backbone. The tertiary amine at the N1 position is a key basic center.
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N-Benzyl Group: This lipophilic group significantly impacts the molecule's solubility and potential to cross biological membranes.
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4-Amino-4-carbonitrile Moiety: This geminal substitution pattern is characteristic of products from the Strecker synthesis. The nitrile group is a versatile chemical handle for further functionalization, while the amino linkage to the toluidino group is a critical pharmacophoric element in many CNS-active compounds.
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m-Toluidino Group: The methyl group's position on the aniline ring subtly alters the electronic properties and steric profile compared to its ortho and para counterparts, which can fine-tune binding affinity in biological targets.
Physicochemical Data
The following table summarizes the key physicochemical properties. These values are calculated based on the molecular formula shared with its well-documented isomers.[1][2][3]
| Property | Value | Source |
| Molecular Weight | 305.42 g/mol | PubChem (Computed)[2][3] |
| Exact Mass | 305.1892 g/mol | PubChem (Computed)[2] |
| Molecular Formula | C₂₀H₂₃N₃ | PubChem[2][3] |
| XLogP3-AA (Lipophilicity) | 3.9 | PubChem (Computed)[1][2] |
| Topological Polar Surface Area | 39.1 Ų | PubChem (Computed)[2] |
| Hydrogen Bond Donors | 1 (Amine N-H) | PubChem (Computed) |
| Hydrogen Bond Acceptors | 3 (Two N atoms, Nitrile N) | PubChem (Computed) |
Synthesis Protocol: A Validated Approach
The synthesis of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile can be reliably achieved via a one-pot Strecker-type reaction. This methodology is a cornerstone of α-aminonitrile synthesis and is well-documented for analogous structures.[4] The causality behind this choice is its efficiency, use of readily available starting materials, and high yields reported for similar reactions.[4]
Reaction Principle
The synthesis involves the condensation of a ketone (1-Benzyl-4-piperidone) with an amine (m-toluidine) to form an intermediate iminium ion. Subsequent nucleophilic attack by a cyanide anion yields the final α-aminonitrile product. Glacial acetic acid serves to catalyze the formation of the iminium ion.
Experimental Workflow
Caption: Synthetic workflow for 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile.
Detailed Step-by-Step Protocol
Materials:
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1-Benzyl-4-piperidone (1.0 equiv)
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m-Toluidine (1.1 equiv)
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Potassium Cyanide (KCN) (1.15 equiv)
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Glacial Acetic Acid
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Deionized Water
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Methylene Chloride (DCM)
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Diethyl Ether
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Concentrated Aqueous Ammonia
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Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine 1-benzyl-4-piperidone and m-toluidine in glacial acetic acid. Cool the mixture in an ice bath to 0-5°C.
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Cyanide Addition: In a separate beaker, prepare an aqueous solution of potassium cyanide. Add this KCN solution dropwise to the stirring reaction mixture over a period of 30 minutes, ensuring the temperature remains low.
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Expert Insight: Slow addition of cyanide is critical to control the exotherm and prevent the formation of unwanted side products. The acidic medium facilitates the formation of the reactive iminium intermediate necessary for the cyanide attack.
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Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. A significant precipitate is expected to form as the product crystallizes out of the solution.[4]
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Workup: Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated aqueous ammonia. This step neutralizes the acetic acid and quenches any unreacted cyanide.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with methylene chloride. Combine the organic extracts.
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Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude oily solid.
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Purification: Triturate the resulting crude solid with cold diethyl ether. This process washes away more soluble impurities. Filter the resulting crystalline solid under vacuum and dry to yield the pure 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile.
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Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate its structure and confirm the absence of starting materials. A melting point determination will also serve as a good indicator of purity.[5]
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Conclusion
1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile is a molecule of significant interest for synthetic and medicinal chemistry. This guide provides its core molecular and physicochemical properties, derived from data on its close isomers. Furthermore, a detailed and reliable synthetic protocol is presented, grounded in established chemical principles, to enable its practical preparation in a laboratory setting. This foundational knowledge is crucial for professionals engaged in the design and development of novel chemical entities.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70415, 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 1-BENZYL-4-(O-TOLUIDINO)PIPERIDINE-4-CARBONITRILE. Retrieved from [Link]
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NIST. (n.d.). Para-fluorofentanyl. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 793383, 1-Benzylpiperidine-4-carbonitrile. Retrieved from [Link]
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Wikipedia. (n.d.). Parafluorofentanyl. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 191408, 1-Benzyl-4-cyano-4-phenylpiperidine. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]
